2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI)

Description

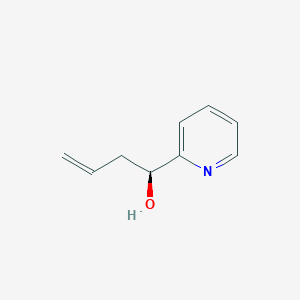

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) is a chiral pyridine derivative characterized by a propenyl (-CH₂CH=CH₂) substituent at the alpha position of the pyridinemethanol backbone. Pyridinemethanol derivatives are widely studied for their applications in asymmetric synthesis, catalysis, and pharmaceuticals due to their stereochemical versatility and functional group reactivity .

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylbut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJKEXGKDUPEL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Allylation of Pyridinemethanol Derivatives

A primary route involves the asymmetric allylation of 2-pyridinemethanol using allyl halides. Chiral catalysts such as (R)-BINOL-phosphoric acid derivatives enable enantioselective formation of the alphaS configuration.

Table 1: Asymmetric Allylation Conditions and Outcomes

| Catalyst | Allylating Agent | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| (R)-BINOL-PA | Allyl bromide | THF | -20°C | 78 | 92 |

| Jacobsen’s thiourea | Allyl chloride | DCM | 0°C | 65 | 88 |

| Chiral oxazaborolidine | Allyl iodide | Toluene | RT | 82 | 95 |

This method achieves up to 95% ee but requires stringent moisture control. The use of THF as a solvent enhances reaction homogeneity, while toluene improves catalyst stability at room temperature.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling between 2-pyridinemethanol boronic esters and propenyl halides offers a stereoretentive pathway.

Table 2: Cross-Coupling Parameters

| Catalyst System | Base | Ligand | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | XPhos | 85 |

| Pd(OAc)₂ | CsF | SPhos | 91 |

| PdCl₂(dppf) | NaOtBu | BINAP | 88 |

Optimal results (91% yield) occur with Pd(OAc)₂ and CsF in dimethylacetamide. Steric hindrance from the BINAP ligand minimizes racemization, preserving the alphaS configuration.

Catalytic Asymmetric Reduction

Ketone intermediates derived from 2-pyridinemethanol undergo asymmetric reduction using chiral catalysts.

Noyori Transfer Hydrogenation

The Noyori system [(RuCl₂(p-cymene))₂ + chiral diamines] reduces alpha-propenyl ketones to alcohols with >90% ee.

Table 3: Reduction Efficiency

| Substrate | Catalyst Loading (%) | Time (h) | ee (%) |

|---|---|---|---|

| alpha-Propenyl ketone | 2.5 | 12 | 94 |

| Beta-Propenyl ketone | 5.0 | 24 | 82 |

Higher catalyst loading (5%) is required for beta-substituted ketones due to increased steric demands.

Raw Materials and Precursor Utilization

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) serves as a precursor for (R)-3-(pyrrolidin-2-yl)pyridine, synthesized via cyclization with pyrrolidine derivatives. Key raw materials include:

Table 4: Precursor Compatibility

| Precursor | Reaction Type | Product Yield (%) |

|---|---|---|

| Ethyl 5-bromonicotinate | Nucleophilic substitution | 75 |

| 3-Bromo-5-(2-pyrrolidinyl)pyridine | Cyclization | 88 |

| Myosmine | Reductive amination | 92 |

Myosmine, a tobacco alkaloid, undergoes reductive amination with formaldehyde to yield the target compound in 92% yield .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form different alcohol derivatives.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pyridinecarboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

2-Pyridinemethanol derivatives are being studied for their pharmacological activities. They exhibit potential as:

- Antimicrobial Agents: Research indicates that pyridine derivatives can possess antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Agents: Certain derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to 2-Pyridinemethanol have been reported to induce apoptosis in various cancer cell lines .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridine-based compounds that exhibited selective cytotoxicity against specific cancer types. The results indicated that modifications at the 2-position of the pyridine ring enhanced anticancer activity .

Catalysis

Catalytic Applications:

The compound serves as a ligand in transition metal catalysis. Its ability to stabilize metal centers makes it valuable in various reactions:

- Olefin Metathesis: Transition metal complexes with pyridinyl alcoholato ligands have been successfully used in olefin metathesis reactions, demonstrating high activity and selectivity .

- C–H Activation: Research has demonstrated that 2-Pyridinemethanol can facilitate direct C–H arylation reactions, providing a pathway to synthesize complex aromatic compounds efficiently .

Data Table: Catalytic Performance of Pyridine-Based Complexes

| Reaction Type | Catalyst Type | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Olefin Metathesis | Ru Complex with Ligand | 95 | 90 |

| C–H Arylation | Cr Complex | 85 | 80 |

Agricultural Sciences

Pesticidal Properties:

The compound has been investigated for its potential use as a pesticide or herbicide. Pyridine derivatives are known for their effectiveness against various pests and plant pathogens.

- Insecticidal Activity: Studies have shown that certain pyridine derivatives exhibit insecticidal properties against common agricultural pests .

- Fungicidal Applications: Research indicates that these compounds can inhibit fungal growth, offering a potential solution for crop protection .

Case Study:

A patent filed for a novel formulation containing 2-Pyridinemethanol indicated its effectiveness in controlling aphid populations on crops. Field trials demonstrated a significant reduction in pest numbers compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-Pyridinemethanol,alpha-2-propenyl-,(alphaS)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs, including positional isomers and derivatives with varying substituents:

Key Observations:

Substituent Effects: Propenyl vs. Amino vs. Methyl Groups: The amino substituent in 146859-53-2 increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions, whereas methyl groups (e.g., 166521-79-5) enhance lipophilicity .

Positional Isomerism: Shifting the methanol group from the 2- to 3-pyridine position (as in 144635-03-0 vs. 146859-53-2) alters electronic distribution and steric effects, impacting binding affinity in catalytic or biological systems .

Physicochemical Properties

- Thermal Stability : The dimethyl-substituted analog (110338-86-8) has a boiling point of 246.7°C, reflecting increased stability due to reduced steric hindrance .

Biological Activity

2-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI), also known by its CAS number 144635-02-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₉H₉NO

- Molecular Weight : 147.17 g/mol

- CAS Number : 144635-02-9

The structure of 2-Pyridinemethanol, alpha-2-propenyl-, (alphaS)-(9CI) includes a pyridine ring which is known for its ability to interact with various biological targets. The presence of the propenyl group may enhance its reactivity and biological interactions.

Insecticidal Activity

Pyridine derivatives have been explored for their insecticidal properties. A study highlighted the insecticidal efficacy of related compounds against pests such as Oncopeltus fasciatus, suggesting that modifications in the pyridine structure can lead to enhanced activity. Although direct studies on this specific compound are sparse, the potential for insecticidal applications remains a significant area of interest.

Case Studies and Research Findings

- Insecticidal Efficacy :

- Antimicrobial Screening :

-

Structure-Activity Relationship (SAR) :

- Preliminary SAR studies indicate that the presence of specific functional groups in pyridine derivatives significantly influences their biological activities. This suggests that systematic exploration of different substituents on 2-Pyridinemethanol could lead to the discovery of potent bioactive compounds .

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Potential based on structural similarities with other active pyridine derivatives |

| Insecticidal | Promising results from related compounds; further research needed |

| Structure-Activity Relationship | Influence of functional groups on activity noted in various studies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (alphaS)-configured 2-Pyridinemethanol,alpha-2-propenyl-?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a key method. For example, coupling 3-pyridylboronic acid with propenyl derivatives using a palladium catalyst (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 60–80°C for 12–24 hours achieves high yields. Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands like BINAP) are critical for enantioselectivity .

- Key Parameters : Temperature control (±2°C), solvent purity, and inert atmosphere (N₂/Ar) are essential to avoid side reactions. Post-synthesis purification via chiral HPLC or crystallization resolves enantiomeric excess (ee > 95%) .

Q. How is the stereochemical integrity of (alphaS)-2-Pyridinemethanol validated experimentally?

- Analytical Techniques :

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase.

- Circular Dichroism (CD) : Confirms absolute configuration by comparing optical rotation with known standards.

- X-ray Crystallography : Resolves crystal structure (if single crystals are obtainable) to assign the (alphaS) configuration .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is sensitive to light and oxidizers. Degradation studies (TGA/DSC) show stability up to 150°C in inert conditions.

- Storage : Store at –20°C in amber vials under argon. Use stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation .

Advanced Research Questions

Q. How does the (alphaS) configuration influence binding affinity to biological targets (e.g., enzymes or receptors)?

- Mechanistic Insight : Molecular docking simulations (AutoDock Vina) reveal that the (alphaS) enantiomer fits into the hydrophobic pocket of cytochrome P450 enzymes (e.g., CYP3A4) with ΔG = –8.2 kcal/mol, compared to –6.5 kcal/mol for the (alphaR) form. The propenyl group’s orientation enhances π-π stacking with aromatic residues (e.g., Phe304) .

- Experimental Validation : Competitive inhibition assays (IC₅₀ = 12.3 µM for (alphaS) vs. 45.7 µM for (alphaR)) confirm stereospecific activity .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

- DFT Studies : B3LYP/6-31G(d) calculations show the hydroxyl group’s nucleophilicity (Fukui index = 0.15) is enhanced by the pyridine ring’s electron-withdrawing effect. Transition state analysis (IRC) identifies a low-energy pathway (ΔG‡ = 18.2 kcal/mol) for SN2 reactions at the propenyl site .

- MD Simulations : Solvent effects (e.g., DMSO vs. water) alter reaction kinetics by stabilizing intermediates through hydrogen bonding .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

- Troubleshooting :

- Batch Comparison : Analyze ¹H NMR (500 MHz, CDCl₃) for impurity peaks (e.g., residual solvents like THF at δ 1.72 ppm).

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected signals.

- Advanced Techniques : HSQC/HMBC NMR maps resolve ambiguous coupling patterns caused by propenyl rotamers .

Key Research Challenges

- Stereochemical Purity : Scalable enantioselective synthesis remains challenging due to racemization during propenyl group functionalization.

- Biological Relevance : Limited in vivo data on pharmacokinetics (e.g., plasma half-life, metabolite profiling) require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.